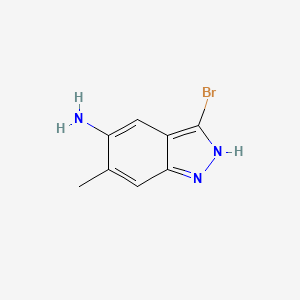

3-Bromo-6-methyl-1H-indazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

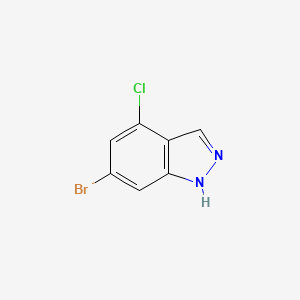

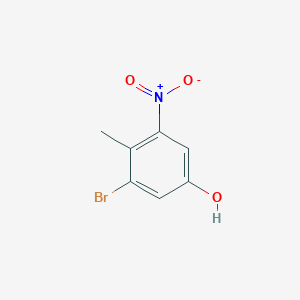

“3-Bromo-6-methyl-1H-indazol-5-amine” is a heterocyclic compound that belongs to the indazole family . It is an organic compound with the CAS Number: 1000343-43-0 . The compound is typically synthesized through a reaction between 5-amino-1H-indazole and 3-bromo-6-methylbenzonitrile.

Synthesis Analysis

The synthesis of indazoles, including “this compound”, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis route involves the reaction of phenyl 6-bromo-1H-indazol-3-ylcarbamate with lithium aluminum hydride in 1,4-dioxane.

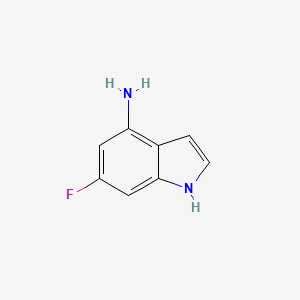

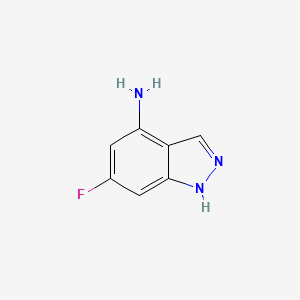

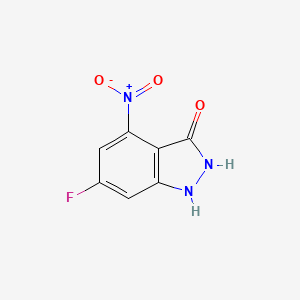

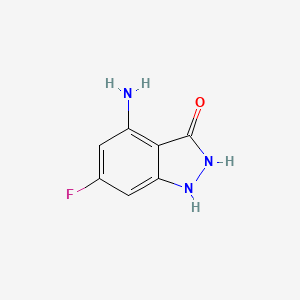

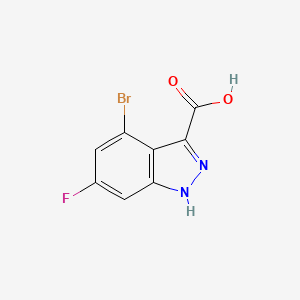

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H8BrN3 . The compound has a molecular weight of 226.07 .

Chemical Reactions Analysis

Indazoles, including “this compound”, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Applications De Recherche Scientifique

Synthesis of 3-Aryl-1H-Indazol-5-amine Derivatives

- Wang et al. (2015) reported the synthesis of various 3-aryl-1H-indazol-5-amine derivatives using 3-bromo-indazol-5-amine. This process involves a Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions.

Reactivity in the Cyclization of 3‐(4‐Amino‐1‐benzyl‐2‐ethyl‐1H‐imidazol‐5‐ylsulphanyl)‐propionic Acid Methyl Ester

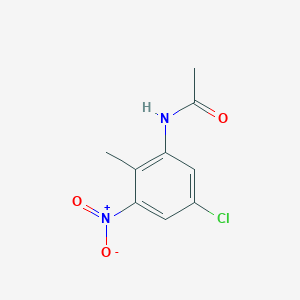

- Al-Soud and Al-Masoudi (2005) explored the nucleophilic substitution of the 5‐bromo group in related compounds, leading to the production of 5‐alkyl‐mercapto derivatives and 5‐acetamido derivatives, offering insights into the chemistry of related bromo derivatives (Al-Soud & Al-Masoudi, 2005).

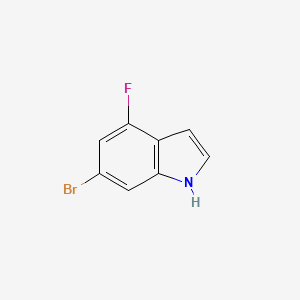

Synthesis of N-Heterocycles via Palladium-Catalyzed Amination

- Lee and Cho (2012) discussed the palladium-catalyzed intramolecular amination of in situ formed arylhydrazones, leading to the synthesis of indoles and indazoles, showcasing a method for constructing N-heterocycles including indazoles (Lee & Cho, 2012).

Study of Secondary Amines Reaction with 2-Bromo-1-Indanones

- Allisson, Büchi, and Michaelis (1966) investigated the reaction of secondary amines with 2-bromo-1-indanones, providing a deeper understanding of the reactivity of bromo-indanones, which is relevant for the chemistry of similar bromo compounds (Allisson, Büchi, & Michaelis, 1966).

Regioselective Protection and Amine Coupling in Indazoles

- Slade et al. (2009) conducted a study on the regioselective protection of indazoles and subsequent coupling reactions with amines, relevant to understanding the chemical behavior of bromoindazoles in synthesis (Slade et al., 2009).

Mécanisme D'action

Target of Action

Indazole derivatives, a family to which this compound belongs, have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

Indazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, leading to alterations in cell cycle progression and cell volume regulation .

Biochemical Pathways

Given its potential interaction with kinases, it can be inferred that it may affect pathways related to cell cycle regulation and cell volume regulation .

Pharmacokinetics

The compound is reported to have high gi absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.

Result of Action

Indazole derivatives have been reported to exhibit antitumor activity . For instance, some indazole derivatives have shown promising inhibitory effects against human cancer cell lines .

Safety and Hazards

Propriétés

IUPAC Name |

3-bromo-6-methyl-2H-indazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-4-2-7-5(3-6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANHUNMOMXHWPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646659 |

Source

|

| Record name | 3-Bromo-6-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000343-43-0 |

Source

|

| Record name | 3-Bromo-6-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-6-METHYL-1H-INDAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.